molecular formula C14H26N2O4 B1418705 Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate CAS No. 1219132-56-5

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

Cat. No.: B1418705
CAS No.: 1219132-56-5
M. Wt: 286.37 g/mol
InChI Key: JWIFFLUEVLMGJF-NFJWQWPMSA-N
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Description

Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a piperidine ring, which is further substituted with a Boc-protected amino group

Scientific Research Applications

Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are heated together with a few drops of concentrated sulfuric acid . Another method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts and solvent-free conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism of action of Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of Ethyl ®-(3-N-Boc-amino-piperidin-2-yl)-acetate, such as its specific stereochemistry and protective groups, which can influence its chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFFLUEVLMGJF-NFJWQWPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1[C@@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 2
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 3
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 4
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 5
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Reactant of Route 6
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

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